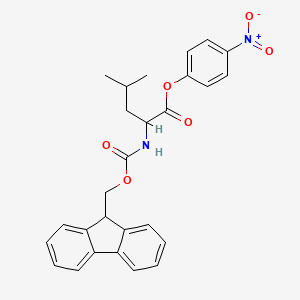
N-Fmoc-L-leucine 4-Nitrophenyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-L-leucine 4-Nitrophenyl Ester is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group of leucine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-nitrophenyl ester group, which facilitate its use in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucine 4-Nitrophenyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected leucine is then esterified with 4-nitrophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-L-leucine 4-Nitrophenyl Ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of leucine.
Substitution: The 4-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can react with the 4-nitrophenyl ester group under mild conditions to form new compounds.
Major Products Formed
Deprotected Leucine: Removal of the Fmoc group yields free leucine.
Substituted Derivatives: Reaction with nucleophiles forms various substituted leucine derivatives.
Aplicaciones Científicas De Investigación
N-Fmoc-L-leucine 4-Nitrophenyl Ester has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino group of leucine during chain elongation.
Proteomics Studies: The compound is used in the study of protein structures and functions.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used to link peptides to other molecules for various biochemical applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-L-leucine 4-Nitrophenyl Ester involves the protection and deprotection of the amino group of leucine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-L-alanine 4-Nitrophenyl Ester: Similar in structure but with alanine instead of leucine.
N-Fmoc-L-valine 4-Nitrophenyl Ester: Similar in structure but with valine instead of leucine.
Uniqueness
N-Fmoc-L-leucine 4-Nitrophenyl Ester is unique due to the presence of the leucine side chain, which imparts specific hydrophobic properties and flexibility to the peptide chain. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propiedades
Fórmula molecular |
C27H26N2O6 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31) |
Clave InChI |
MVEIXSDKRRSDPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



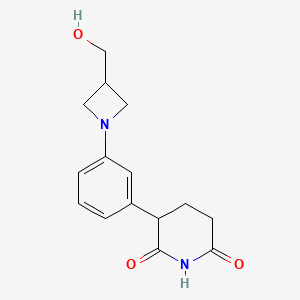
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)

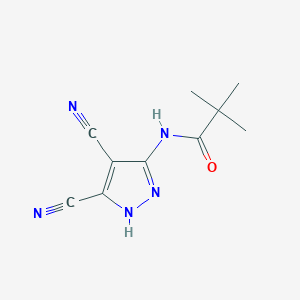
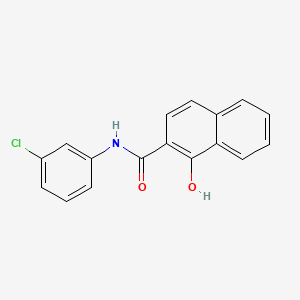
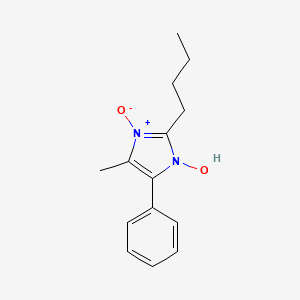
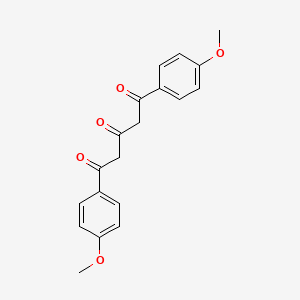
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
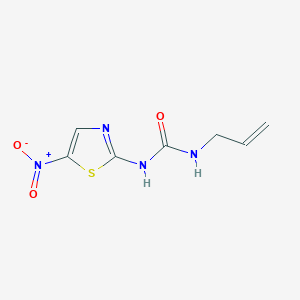
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
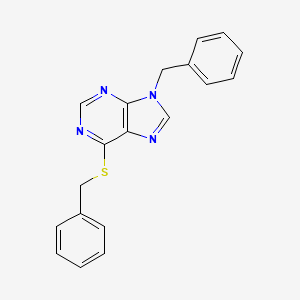

![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
